

# Hydantoin-5-Propionic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

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## Abstract

Hydantoin-5-propionic acid is a heterocyclic compound that serves as a key intermediate in the metabolic pathways of histidine and ergothioneine. Its presence and concentration in biological fluids are of significant interest as a potential biomarker for disorders related to folate and vitamin B12 metabolism. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental analysis of hydantoin-5-propionic acid, with a focus on its relevance to researchers, scientists, and professionals in drug development.

## Introduction

Hydantoin-5-propionic acid, also known as **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid**, is a derivative of hydantoin, a five-membered heterocyclic ring structure.<sup>[1]</sup> It is a naturally occurring metabolite found in various organisms, from bacteria to humans. The core of its significance lies in its position as an intermediate in crucial metabolic pathways, making it a valuable molecule for studying metabolic dysregulation and for potential therapeutic intervention. The broader class of hydantoin derivatives has well-established roles in medicine, including anticonvulsant and anticancer applications, which provides a strong rationale for the detailed investigation of specific derivatives like hydantoin-5-propionic acid.<sup>[2][3][4]</sup>

## Chemical and Physical Properties

Hydantoin-5-propionic acid is a solid at room temperature with a molecular formula of  $C_6H_8N_2O_4$  and a molecular weight of 172.14 g/mol .<sup>[5]</sup> Its structure features a hydantoin ring substituted with a propionic acid group at the 5-position.

Property	Value	Source
Molecular Formula	$C_6H_8N_2O_4$	<sup>[5]</sup>
Molecular Weight	172.14 g/mol	<sup>[5]</sup>
IUPAC Name	3-(2,5-dioxoimidazolidin-4-yl)propanoic acid	<sup>[5]</sup>
CAS Number	5624-26-0	<sup>[5]</sup>
Physical Description	Solid	<sup>[5]</sup>
Computed XLogP3-AA	-1.2	<sup>[5]</sup>
Hydrogen Bond Donor Count	2	<sup>[5]</sup>
Hydrogen Bond Acceptor Count	4	<sup>[5]</sup>
Rotatable Bond Count	3	<sup>[5]</sup>

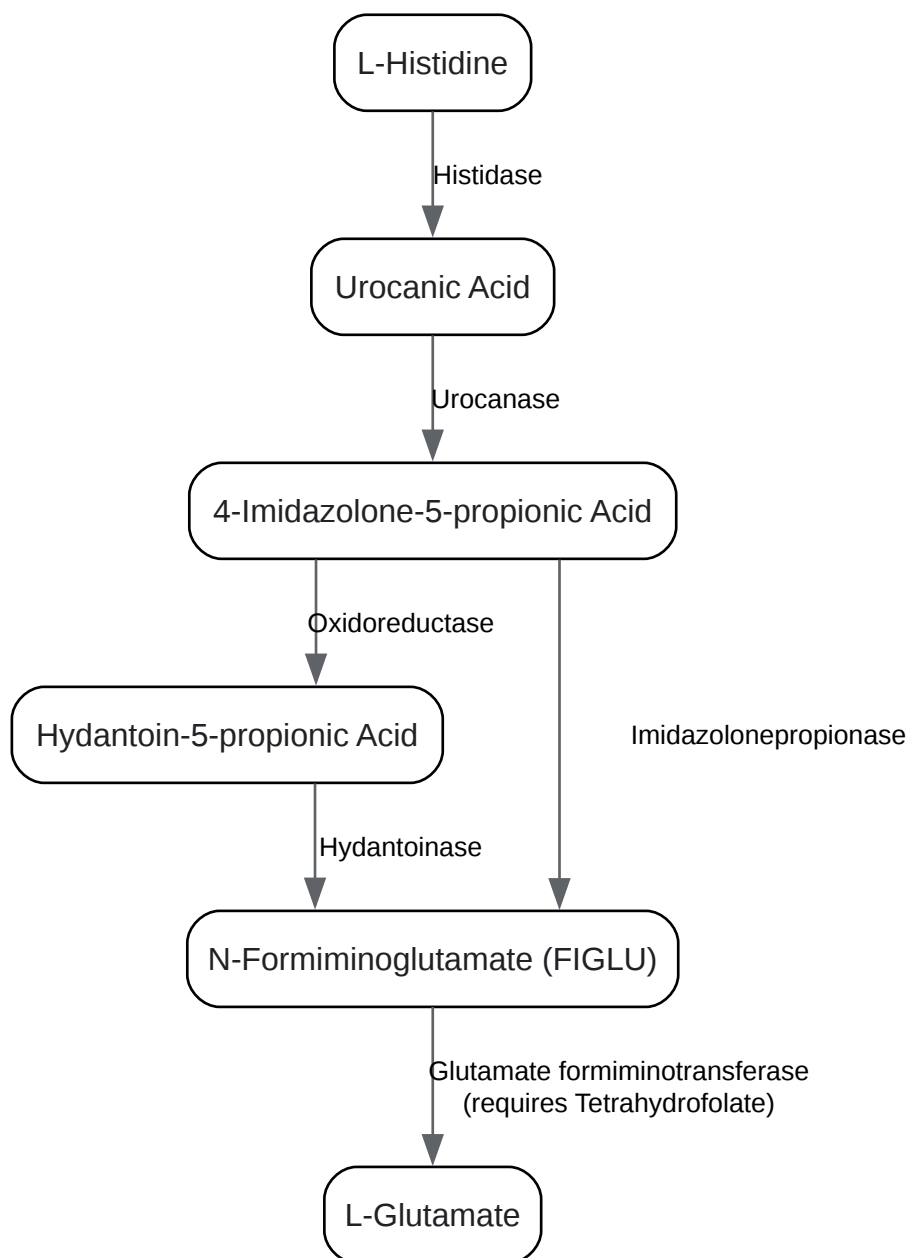
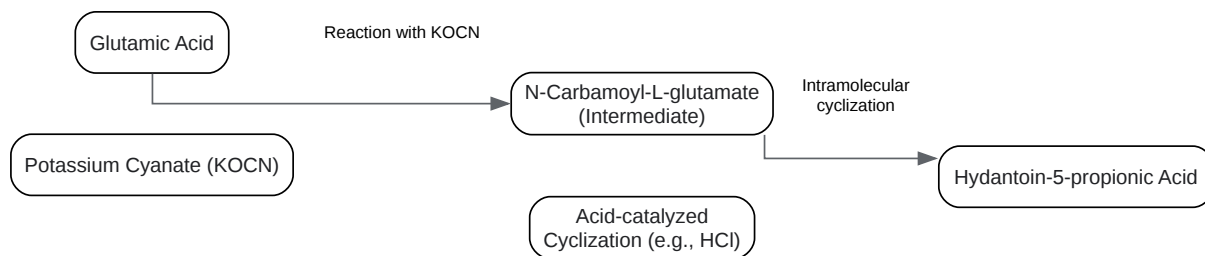
## Synthesis of Hydantoin-5-Propionic Acid

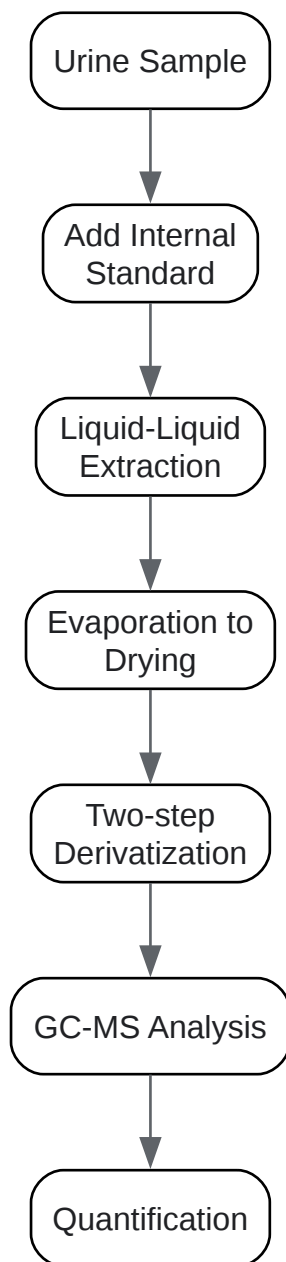
While a specific, detailed protocol for the synthesis of hydantoin-5-propionic acid is not extensively documented in readily available literature, its synthesis can be approached through established methods for creating 5-substituted hydantoins. The Urech hydantoin synthesis is a classical and versatile method that can be adapted for this purpose.<sup>[6][7]</sup>

### Urech Hydantoin Synthesis (General Protocol)

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. To synthesize hydantoin-5-propionic acid, the starting amino acid would be glutamic acid.

## Experimental Workflow: Urech Hydantoin Synthesis





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